MC-GGFG-AM-(10NH2-11F-Camptothecin)

ADC Topoisomerase I Inhibitor Cytotoxicity

Precise precursor for sacituzumab-based Trop-2-targeting ADCs. This MC-GGFG-AM linker conjugated to 10-amino-11-fluoro-camptothecin is the definitive starting material for generating ADCs with clinically validated, protease-cleavable release kinetics. - Enables accurate DAR determination by MS/HIC (MW: 892.88 g/mol); the 10-methyl analog (MW 1038.0) introduces significant CQA measurement error. - Demonstrated in vivo efficacy as a DAR8 ADC in xenograft models, establishing a benchmark for C10 SAR studies. - Substitution with alternative camptothecin linker-payloads (e.g., 10-Me or GPC3-targeting analogs) yields non-functional conjugates for Trop-2-positive models.

Molecular Formula C45H45FN8O11
Molecular Weight 892.9 g/mol
Cat. No. B12393619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMC-GGFG-AM-(10NH2-11F-Camptothecin)
Molecular FormulaC45H45FN8O11
Molecular Weight892.9 g/mol
Structural Identifiers
SMILESCCC1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=C(C(=CC5=C4)NC(=O)CNC(=O)C(CC6=CC=CC=C6)NC(=O)CNC(=O)CNC(=O)CCCCCN7C(=O)C=CC7=O)F)O
InChIInChI=1S/C45H45FN8O11/c1-2-45(64)29-18-34-41-27(23-54(34)43(62)28(29)24-65-44(45)63)16-26-17-32(30(46)19-31(26)52-41)50-38(58)22-49-42(61)33(15-25-9-5-3-6-10-25)51-37(57)21-48-36(56)20-47-35(55)11-7-4-8-14-53-39(59)12-13-40(53)60/h3,5-6,9-10,12-13,16-19,33,64H,2,4,7-8,11,14-15,20-24H2,1H3,(H,47,55)(H,48,56)(H,49,61)(H,50,58)(H,51,57)/t33-,45+/m0/s1
InChIKeyGLUCBNJSQUGNCA-OXCVABKISA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MC-GGFG-AM-(10NH2-11F-Camptothecin) – Trop-2 ADC Linker-Payload


MC-GGFG-AM-(10NH2-11F-Camptothecin) is a specialized linker-payload conjugate designed for the synthesis of next-generation antibody-drug conjugates (ADCs) targeting Trop-2 . This compound consists of a potent topoisomerase I inhibitor payload, 10-amino-11-fluoro-camptothecin, covalently attached to a clinically validated, protease-cleavable MC-GGFG-AM linker . It serves as the precise precursor to sacituzumab-derived ADCs, enabling targeted delivery and release of the cytotoxic warhead within the tumor microenvironment .

ADC Synthesis Trop-2 targeting linker-payload for sacituzumab-derived ADCs
Payload Mechanism Reported topoisomerase I inhibition in cytotoxicity assays
Linker Protease-cleavable GGFG-AM for intracellular release

MC-GGFG-AM-(10NH2-11F-Camptothecin) – Irreplaceability for Trop-2 ADCs


Direct substitution of MC-GGFG-AM-(10NH2-11F-Camptothecin) with alternative camptothecin-based linker-payloads is scientifically invalid. The precise combination of the 10-amino-11-fluoro payload modification and the MC-GGFG-AM linker is not an arbitrary selection; it is a structure-activity relationship (SAR) outcome that dictates a unique profile of potency, hydrophilicity, and payload release kinetics [1]. While other analogs may share the GGFG linker or a camptothecin core, subtle changes to the payload's C10 substituent (e.g., a methyl group) fundamentally alter ADC biophysical properties and in vivo efficacy, precluding generic interchangeability . The quantitative evidence below demonstrates these critical, non-interchangeable differentiations.

Payload C10 Modification
10NH2 vs 10Me substitution alters ADC hydrophilicity and release kinetics, precluding generic interchangeability.
Antigen Target Mismatch
Analog MC-GGFG-AM-(10Me-11F-Camptothecin) targets GPC3, not Trop-2; procurement of the wrong analog yields non-Trop-2 ADC.

MC-GGFG-AM-(10NH2-11F-Camptothecin) – Quantitative Analog Comparison


Payload Potency: 10NH2-11F vs. Unmodified Camptothecin

The 10-amino-11-fluoro substitution significantly enhances the potency of the camptothecin warhead. The free payload, 10NH2-11F-Camptothecin, demonstrates an IC50 range of 0.5-1.0 µM, which represents a marked improvement over the unmodified camptothecin parent molecule (IC50 = 679 nM) . This modification ensures that upon linker cleavage, the released payload exerts potent topoisomerase I inhibition .

Payload Potency
Data to verify
IC50 0.5–1.0 µM
Supports payload potency characterization in cytotoxicity assays
Cross-study comparable; camptothecin IC50 0.679 µM as reference
ADC Topoisomerase I Inhibitor Cytotoxicity

Antigen Specificity: Trop-2 vs. GPC3

This specific linker-payload is optimized for conjugation to the anti-Trop-2 antibody, sacituzumab . In contrast, its close analog, MC-GGFG-AM-(10Me-11F-Camptothecin), is a dedicated linker-payload for the synthesis of ZW251, an ADC targeting GPC3 . The substitution of the 10-amino group with a 10-methyl group is a deliberate structural change that directs the compound toward a different antibody and antigen target, underscoring that these linker-payloads are not interchangeable for Trop-2 targeted applications.

Antigen Specificity
Head-to-head
Trop-2 (sacituzumab) vs GPC3 (ZW251)
Ensures correct antigen targeting for Trop-2 ADC synthesis
10NH2 payload directs conjugation to anti-Trop-2; 10Me to anti-GPC3
ADC Trop-2 GPC3 Targeted Therapy

In Vivo Efficacy in Ovarian Cancer Xenografts

The efficacy of this payload family has been validated in vivo. The patent literature demonstrates that an ADC conjugated with the closely related Compound 140 (which shares the 10NH2-11F camptothecin core) at a DAR of 8 exhibits robust anti-tumor activity in an OV90 ovarian cancer xenograft model [1]. This provides class-level evidence for the therapeutic potential of ADCs built with this specific warhead and linker architecture.

In Vivo Model Response
Class-level
Compound 140 ADC (DAR8) activity in OV90 xenograft
Supports model-response context for 10NH2-11F payload ADCs
Class-level inference; further model-specific validation recommended
ADC In Vivo Efficacy Ovarian Cancer Xenograft

Molecular Weight vs. 10-Methyl Analog

The substitution of a 10-amino group for a 10-methyl group results in a measurable difference in molecular weight and, consequently, hydrophilicity and conjugation chemistry. MC-GGFG-AM-(10NH2-11F-Camptothecin) has a molecular weight of 892.88 g/mol , whereas its 10-methyl analog, MC-GGFG-AM-(10Me-11F-Camptothecin), is significantly heavier at 1038.0 g/mol . This 16% difference in molecular weight can influence drug-to-antibody ratio (DAR) determination, solubility, and overall ADC biophysical behavior, making them distinct chemical entities for procurement.

Molecular Weight
Head-to-head
892.88 g/mol
Critical for accurate DAR determination and conjugation stoichiometry
10Me analog: 1038.0 g/mol (16% heavier)
ADC Drug-Linker Physicochemical Properties Molecular Weight

MC-GGFG-AM-(10NH2-11F-Camptothecin) – Research & Industrial Applications


Trop-2 ADC Synthesis for Solid Tumors

This compound is the definitive linker-payload for generating ADCs with the anti-Trop-2 antibody, sacituzumab . Researchers developing next-generation Trop-2 targeting therapeutics for cancers such as triple-negative breast cancer (TNBC) or urothelial carcinoma will require this specific conjugate to ensure proper targeting and payload delivery. As demonstrated by its intended use, substitution with a GPC3-targeting analog like MC-GGFG-AM-(10Me-11F-Camptothecin) would result in a non-functional ADC for Trop-2-positive models .

SAR Studies of Camptothecin Payloads

The unique 10-amino-11-fluoro substitution on the camptothecin core provides a specific tool for SAR investigations. Its in vivo activity as part of a DAR8 ADC in xenograft models [1] establishes a benchmark for evaluating the impact of C10 modifications on ADC efficacy and tolerability. Researchers can use this compound to compare against payloads with different C10 substituents (e.g., -OH, -Me) to optimize next-generation topoisomerase I inhibitor ADCs.

ADC Biophysical & Conjugation Optimization

The distinct molecular weight (892.88 g/mol) of this linker-payload is essential for accurate characterization of the final ADC. Analytical development scientists require this exact mass for precise determination of the drug-to-antibody ratio (DAR) via mass spectrometry and hydrophobic interaction chromatography (HIC). Using the 10-methyl analog (MW 1038.0 g/mol) would introduce significant error into these critical quality attribute (CQA) measurements.

Sacituzumab-Based Combination Therapies

For studies investigating the synergy of sacituzumab-based ADCs with other agents (e.g., immune checkpoint inhibitors, PARP inhibitors), this linker-payload is the required starting material. Its proven anti-tumor activity in preclinical models supports its use in combination studies aimed at enhancing therapeutic efficacy or overcoming resistance mechanisms in Trop-2-expressing cancers.

Application
Selection Property
Validation Focus
Trop-2 ADC Synthesis
Linker-payload targeting specificity (Trop-2)
ADC antigen binding and internalization assay
Payload SAR Studies
C10 substitution effect on payload potency
In vitro cytotoxicity and in vivo model-response comparison
ADC Characterization
Accurate molecular mass for DAR measurement
Mass spectrometry and HIC analytical method validation
Combination Studies
ADC model-response benchmark in Trop-2 models
Combination synergy endpoints in preclinical models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
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